molecular formula C22H18BrN3O2 B2405390 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-bromophenyl)acetamide CAS No. 1286722-39-1

2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-bromophenyl)acetamide

Cat. No. B2405390
CAS RN: 1286722-39-1
M. Wt: 436.309
InChI Key: WVMVSOYYXLBBRC-UHFFFAOYSA-N
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Description

1H-pyrrolo[2,3-b]pyridine derivatives have been reported to have potent activities against FGFR1, 2, and 3 . These compounds play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .

Scientific Research Applications

Regioselective Formation and Cyclodehydration

Research by Hitchings and Vernon (1990) on pyridine-2,3-dicarboximides led to the development of 7-hydroxypyrrolo[3,4-b]pyridin-5(7H)-one derivatives, demonstrating the potential of such compounds in synthesizing new pyrido[2′,3′:3,4]pyrrolo-fused heterocyclic systems (Hitchings & Vernon, 1990).

Antimicrobial Activity and Quantum Calculations

Fahim and Ismael (2019) studied 2-bromo-N-(phenylsulfonyl)acetamide derivatives and their reactions with nitrogen-based nucleophiles. Their research indicated good antimicrobial activity, and computational calculations were performed to confirm new compounds (Fahim & Ismael, 2019).

Synthesis of Novel Compounds with Anti-Mitotic Properties

Moghadam and Amini (2018) synthesized a novel compound, 2-[2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide, derived from indibulin and combretastatin scaffolds. This compound showed cytotoxic activity against breast cancer cell lines, demonstrating its potential in cancer research (Moghadam & Amini, 2018).

Functionalization for Agrochemical and Material Applications

Minakata, Itoh, Komatsu, and Ohshiro (1992) explored the functionalization of 1H-pyrrolo[2,3-b]pyridine to create new compounds for agrochemicals and functional materials. Their work included the synthesis of multidentate agents and polyacetylene with pyrrolo[2,3-b]pyridyl groups, some exhibiting high fungicidal activity (Minakata, Itoh, Komatsu, & Ohshiro, 1992).

Poly-Diels-Alder Addition for Polymer Synthesis

Reinecke and Ritter (1997) described the poly-Diels-Alder addition between bisdiene and bismaleinimide, resulting in the formation of polyadducts. This research contributes to the understanding of polymer synthesis processes (Reinecke & Ritter, 1997).

Synthesis of Pyrrole Derivatives for Antimicrobial Agents

Mohamed, El-Domany, and Abd El-hameed (2009) synthesized pyrrole derivatives and pyrrolo[2,3-d] pyrimidines, which showed potent antimicrobial activity. This research highlights the potential of pyrrole-based compounds in developing new antimicrobial agents (Mohamed, El-Domany, & Abd El-hameed, 2009).

properties

IUPAC Name

2-(1-benzyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)-N-(3-bromophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN3O2/c23-18-7-4-8-19(13-18)24-20(27)15-26-12-10-17-9-11-25(21(17)22(26)28)14-16-5-2-1-3-6-16/h1-13H,14-15H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMVSOYYXLBBRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C(=O)N(C=C3)CC(=O)NC4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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